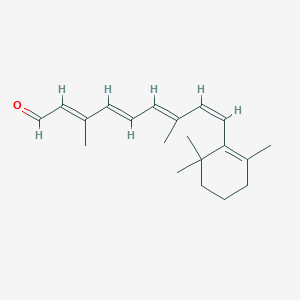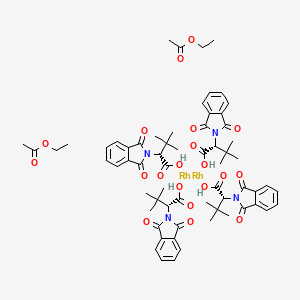
(4-Chloro-2-methoxyphenyl) trifluoromethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Chloro-2-methoxyphenyl) trifluoromethanesulfonate is an organic compound with the molecular formula C8H7ClF3O4S. It is a derivative of phenol, where the hydrogen atom of the hydroxyl group is replaced by a trifluoromethanesulfonate group. This compound is known for its applications in various chemical reactions and its role as an intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-2-methoxyphenyl) trifluoromethanesulfonate typically involves the reaction of 4-chloro-2-methoxyphenol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The general reaction scheme is as follows:
4-Chloro-2-methoxyphenol+Trifluoromethanesulfonic anhydride→(4-Chloro-2-methoxyphenyl) trifluoromethanesulfonate
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Chloro-2-methoxyphenyl) trifluoromethanesulfonate undergoes various chemical reactions, including:
Nucleophilic substitution: The trifluoromethanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
(4-Chloro-2-methoxyphenyl) trifluoromethanesulfonate has a wide range of applications in scientific research, including:
Organic synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Medicinal chemistry: The compound is employed in the development of pharmaceuticals and bioactive molecules.
Material science: It is used in the synthesis of advanced materials, such as polymers and nanomaterials.
Chemical biology: The compound is utilized in the study of biological processes and the development of chemical probes.
Wirkmechanismus
The mechanism of action of (4-Chloro-2-methoxyphenyl) trifluoromethanesulfonate involves its role as an electrophile in chemical reactions. The trifluoromethanesulfonate group is a strong electron-withdrawing group, making the compound highly reactive towards nucleophiles. This reactivity is exploited in various synthetic transformations, where the compound acts as a key intermediate.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Methoxyphenyl trifluoromethanesulfonate
- 4-Chloro-2-fluoro-3-methoxyphenylboronic acid
- 4-Methoxyphenyl triflate
Uniqueness
(4-Chloro-2-methoxyphenyl) trifluoromethanesulfonate is unique due to the presence of both a chloro and a methoxy group on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. The trifluoromethanesulfonate group also enhances its electrophilicity, making it a valuable intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C8H6ClF3O4S |
|---|---|
Molekulargewicht |
290.64 g/mol |
IUPAC-Name |
(4-chloro-2-methoxyphenyl) trifluoromethanesulfonate |
InChI |
InChI=1S/C8H6ClF3O4S/c1-15-7-4-5(9)2-3-6(7)16-17(13,14)8(10,11)12/h2-4H,1H3 |
InChI-Schlüssel |
OUBDWMVSNUFICJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)Cl)OS(=O)(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


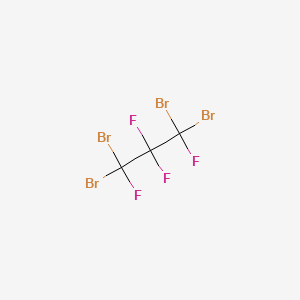
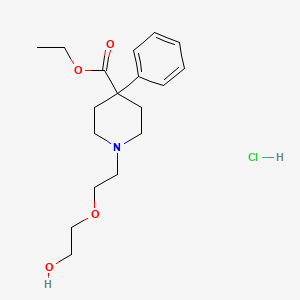
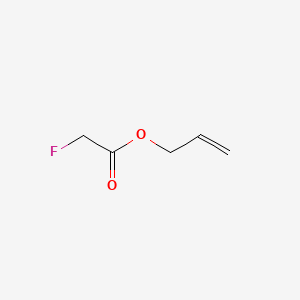
![Methylene-bridged [6]cycloparaphenylene](/img/structure/B13421403.png)
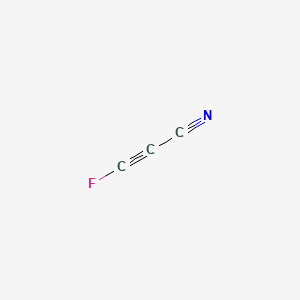
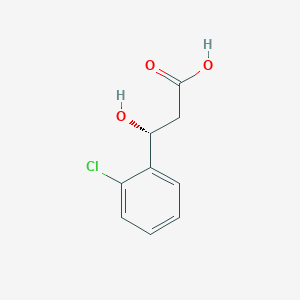
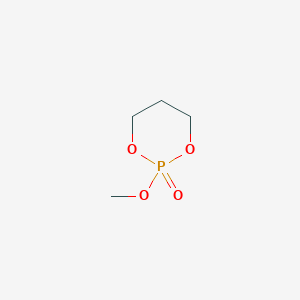
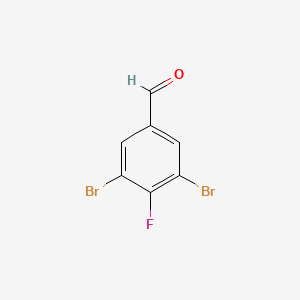
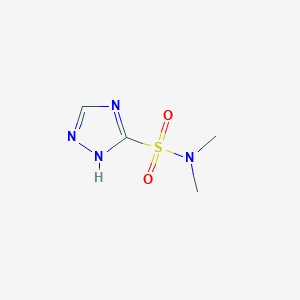
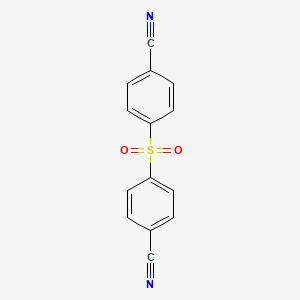

![(7S,9S)-7-[(2R,4R,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-(2-bromoacetyl)-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrobromide](/img/structure/B13421451.png)
